
cis-Bis(acetonitrile)dichloroplatinum(II)
Overview
Description
cis-Bis(acetonitrile)dichloroplatinum(II) is a platinum coordination complex with the chemical formula (CH₃CN)₂PtCl₂. This compound is known for its square planar geometry and is used as a precursor in the synthesis of more complex platinum-containing compounds . It is related to inorganic chemistry and materials science, and it serves as a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
cis-Bis(acetonitrile)dichloroplatinum(II) can be synthesized by reacting platinum(II) chloride with acetonitrile. The reaction typically involves dissolving platinum(II) chloride in acetonitrile and allowing the mixture to react under controlled conditions. The product is then isolated and purified .
Industrial Production Methods
In industrial settings, the preparation of cis-Bis(acetonitrile)dichloroplatinum(II) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in bulk for use in various applications .
Chemical Reactions Analysis
Ligand Substitution Reactions
cis-[PtCl₂(NCMe)₂] undergoes solvolysis in aqueous acetonitrile (2:1 v/v), replacing chloride ligands with solvent molecules2.
Table 1: Kinetic Parameters for Solvolysis at 35°C2
Compound | (s⁻¹) | Isosbestic Point (nm) |
---|---|---|
cis-[PtCl₂(NCMe)₂] | 308 | |
trans-[PtCl₂(NCMe)₂] | Not observed | |
K[PtCl₃(NCMe)] | 308 (delayed) |
-
The trans-isomer reacts ~3.5× faster than the cis form due to reduced steric hindrance and greater lability of chloride trans to acetonitrile2.
Kinetic Studies and Mechanism
The reaction mechanism involves two steps for K[PtCl₃(NCMe)]:
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Rapid formation of cis-[PtCl₂(NCMe)₂].
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Slower solvolysis of the cis-isomer2.
Mechanistic Scheme :
-
Activation Parameters :
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Higher activation energy for cis-isomer solvolysis correlates with stronger Pt–Cl bonds trans to acetonitrile1.
-
Table 2: Reactivity Comparison of cis- vs. trans-Isomers12
Property | cis-[PtCl₂(NCMe)₂] | trans-[PtCl₂(NCMe)₂] |
---|---|---|
Solubility in Polar Solvents | High | Low |
Thermal Stability | Converts to trans at 75°C | Stable |
Ligand Lability | Moderate | High (Cl⁻ trans to NCMe) |
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Trans Influence Hierarchy :
Chloride’s stronger trans-directing effect explains the kinetic preference for cis-isomer formation1.
Scientific Research Applications
Applications of cis-Bis(acetonitrile)dichloroplatinum(II)
Introduction
Cis-Bis(acetonitrile)dichloroplatinum(II) is an organometallic complex that has garnered attention in various scientific fields, particularly in catalysis and medicinal chemistry. Its unique structure and reactivity profile make it a valuable compound for research and practical applications. This article delves into the diverse applications of this compound, supported by data tables and case studies.
Catalysis
Cis-Bis(acetonitrile)dichloroplatinum(II) serves as a catalyst in various organic reactions, particularly in cross-coupling reactions. Its ability to facilitate the formation of carbon-carbon bonds makes it an important reagent in synthetic organic chemistry.
Key Reactions :
- Cross-Coupling Reactions : It has been used to catalyze reactions between aryl halides and organometallic reagents, leading to the formation of biaryl compounds.
- Hydrogenation Reactions : The compound has shown efficacy in hydrogenating alkenes and alkynes under mild conditions, contributing to the development of more sustainable synthetic pathways.
Medicinal Chemistry
The biological activity of cis-Bis(acetonitrile)dichloroplatinum(II) has been explored extensively, particularly its potential as an anticancer agent. Similar to cisplatin, this compound can interact with DNA, forming cross-links that inhibit cell division.
Mechanism of Action :
- The compound binds to nucleophilic sites on DNA, leading to structural modifications that prevent replication and transcription.
- Studies indicate that variations in ligand structure can significantly affect cytotoxicity and selectivity towards different cancer cell lines.
Interaction Studies
Research has focused on understanding how cis-Bis(acetonitrile)dichloroplatinum(II) interacts with biomolecules. Spectroscopic techniques such as UV-Vis and NMR spectroscopy are commonly employed to study these interactions.
Findings :
- The compound forms stable adducts with DNA and proteins, which can lead to significant alterations in biological activity.
- These studies provide insights into the design of more effective platinum-based therapeutics with reduced side effects.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of cis-Bis(acetonitrile)dichloroplatinum(II) against various cancer cell lines. The results showed that modifications in ligand composition could enhance selectivity towards specific cancer types, offering a pathway for developing targeted therapies.
Case Study 2: Catalytic Efficiency
Research demonstrated the catalytic efficiency of cis-Bis(acetonitrile)dichloroplatinum(II) in cross-coupling reactions. The study highlighted its ability to achieve high yields under mild conditions, making it a promising candidate for sustainable chemical synthesis.
Mechanism of Action
The mechanism of action of cis-Bis(acetonitrile)dichloroplatinum(II) involves its ability to coordinate with various ligands and undergo substitution reactions. The platinum center can interact with nucleophiles, leading to the formation of new complexes. These interactions can affect cellular processes and have potential therapeutic applications .
Comparison with Similar Compounds
cis-Bis(acetonitrile)dichloroplatinum(II) can be compared with other platinum complexes, such as:
cis-Dichlorobis(dimethyl sulfoxide)platinum(II): Similar in structure but with dimethyl sulfoxide ligands instead of acetonitrile.
cis-Bis(benzonitrile)dichloroplatinum(II): Contains benzonitrile ligands instead of acetonitrile.
cis-Dichlorobis(pyridine)platinum(II): Contains pyridine ligands instead of acetonitrile.
The uniqueness of cis-Bis(acetonitrile)dichloroplatinum(II) lies in its specific ligand environment, which influences its reactivity and applications .
Biological Activity
cis-Bis(acetonitrile)dichloroplatinum(II) (often abbreviated as cis-[PtCl2(NCMe)2]) is a platinum-based coordination compound that has garnered attention in the field of medicinal chemistry, particularly for its potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and comparative efficacy against various cancer cell lines.
Chemical Structure and Properties
The compound features a square planar geometry typical of many platinum(II) complexes. Its structure consists of a platinum center coordinated to two chloride ions and two acetonitrile ligands. The cis configuration is significant as it affects the compound's reactivity and biological interactions.
The biological activity of cis-Bis(acetonitrile)dichloroplatinum(II) is primarily attributed to its ability to form DNA adducts, similar to its well-known counterpart, cisplatin. Upon entering the cell, the chloride ligands are replaced by water or other nucleophiles, leading to the formation of reactive species that can bind to DNA. This binding disrupts DNA replication and transcription processes, ultimately triggering apoptosis in cancer cells.
Cytotoxicity Studies
Numerous studies have assessed the cytotoxic effects of cis-Bis(acetonitrile)dichloroplatinum(II) against various cancer cell lines. The following table summarizes key findings from recent research:
Comparative Efficacy
While cis-Bis(acetonitrile)dichloroplatinum(II) exhibits notable cytotoxicity, it is generally considered less effective than cisplatin in terms of overall anticancer activity. However, its lower toxicity profile may provide advantages in specific therapeutic contexts, particularly for patients who exhibit resistance to traditional platinum-based therapies.
Case Studies
- Study on Breast Cancer Cell Lines : A comprehensive study evaluated the effects of cis-Bis(acetonitrile)dichloroplatinum(II) on MDA-MB-231 and MCF-7 cells. Results indicated that while both cell lines were sensitive to treatment, MDA-MB-231 cells showed a slightly higher resistance compared to MCF-7 cells, suggesting differential responses based on cellular characteristics .
- K562 Leukemia Model : In experiments involving K562 leukemia cells, treatment with cis-Bis(acetonitrile)dichloroplatinum(II) resulted in significant apoptosis rates compared to untreated controls. The study highlighted the compound's potential as an alternative treatment for leukemias resistant to conventional therapies .
- Ovarian Cancer Studies : Research involving A2780 ovarian cancer cells demonstrated that cis-Bis(acetonitrile)dichloroplatinum(II) effectively inhibited cell growth through mechanisms involving DNA interstrand cross-linking, which is critical for inducing cell death in rapidly dividing cancer cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for cis-bis(acetonitrile)dichloroplatinum(II), and how can its purity be verified?
Methodological Answer: The synthesis typically involves reacting potassium tetrachloroplatinate(II) with acetonitrile (CH₃CN) under controlled conditions. A common protocol uses a 1:2 molar ratio of K₂[PtCl₄] to CH₃CN in aqueous or methanolic media at 50–60°C for 4–6 hours . Purity verification employs spectroscopic techniques:
- IR Spectroscopy : Look for ν(C≡N) stretches at ~2250–2300 cm⁻¹, confirming acetonitrile coordination .
- ¹H NMR : Acetonitrile protons appear as a singlet at ~2.1 ppm in CD₃NO₃ .
- Elemental Analysis : Validate Pt, Cl, and N percentages (e.g., Pt ≈ 56%, Cl ≈ 20%, N ≈ 7% per stoichiometry) .
Q. What spectroscopic techniques are most effective for characterizing cis-bis(acetonitrile)dichloroplatinum(II)?
Methodological Answer:
- X-ray Crystallography : Resolves the cis-configuration by identifying bond angles (e.g., Cl–Pt–N ≈ 90°) and trans-influence effects .
- UV-Vis Spectroscopy : Monitor d-d transitions (e.g., λmax ~ 300–350 nm) to distinguish cis/trans isomers .
- ¹⁹⁵Pt NMR : Chemical shifts between -2000 to -3000 ppm confirm Pt(II) square-planar geometry .
Q. What are the primary applications of cis-bis(acetonitrile)dichloroplatinum(II) in coordination chemistry?
Answer: It serves as a precursor for synthesizing platinum complexes with labile nitrile ligands, enabling ligand substitution studies (e.g., replacing CH₃CN with DNA bases or amino acids) . Its cis-configuration mimics cisplatin’s geometry, making it relevant for comparative bioactivity studies .
Advanced Research Questions
Q. How can researchers control the formation of cis vs trans isomers during synthesis?
Methodological Answer: Isomer distribution depends on reaction kinetics and solvent polarity. For cis-isomer dominance:
- Low-Temperature Synthesis : Slows ligand exchange, favoring thermodynamically stable cis-isomers .
- Polar Solvents (e.g., H₂O) : Stabilize the cis-isomer via hydrogen bonding with acetonitrile’s nitrile group .
- Additives (e.g., AgNO₃) : Remove Cl⁻ ions, shifting equilibrium toward nitrile coordination .
Q. How do solvent polarity and temperature influence ligand substitution kinetics?
Methodological Answer: In aqueous media, substitution occurs via associative mechanisms:
- High Polarity (e.g., H₂O) : Accelerates substitution due to increased solvation of leaving Cl⁻ ions.
- Non-Aqueous Media (e.g., CH₃CN) : Slows substitution, requiring elevated temperatures (e.g., >60°C) for ligand exchange .
Kinetic studies using UV-Vis or ¹H NMR can monitor reaction progress (e.g., pseudo-first-order rate constants) .
Q. What experimental strategies resolve contradictions in reported toxicity data between cis-bis(acetonitrile)dichloroplatinum(II) and cisplatin analogs?
Methodological Answer:
- Comparative Genotoxicity Assays : Use OECD Test 473 (in vitro chromosomal aberration test) to quantify DNA damage .
- Structural Analysis : Compare DNA adduct formation via HPLC-MS; cisplatin forms 1,2-intrastrand crosslinks, while acetonitrile ligands may reduce DNA binding affinity .
- Dose-Response Studies : Establish LC₅₀ values in cell lines (e.g., HeLa) under standardized conditions to normalize toxicity metrics .
Properties
IUPAC Name |
acetonitrile;dichloroplatinum | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H3N.2ClH.Pt/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWGBUVHSQEDRN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.Cl[Pt]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N2Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
21264-32-4 | |
Record name | (SP-4-2)-Bis(acetonitrile)dichloroplatinum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21264-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
348.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13869-38-0 | |
Record name | Platinum, bis(acetonitrile)dichloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13869-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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